3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of dichlorophenyl, phenylsulfonyl, and prop-2-enenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the following steps:
Formation of the Dichlorophenylamine Intermediate: This step involves the reaction of 3,5-dichloroaniline with suitable reagents to form the dichlorophenylamine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to introduce the phenylsulfonyl group.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups, such as 3,5-dichloroaniline.
Uniqueness
- The combination of dichlorophenyl, phenylsulfonyl, and prop-2-enenitrile groups in a single molecule provides unique chemical and biological properties.
- Its specific structure allows for diverse chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,5-dichloroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-12(17)8-13(7-11)19-10-15(9-18)22(20,21)14-4-2-1-3-5-14/h1-8,10,19H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTURWNBGAANTOO-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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